molecular formula C10H12ClNO2 B041106 3-Chloro-n-(4-methoxyphenyl)propanamide CAS No. 19313-87-2

3-Chloro-n-(4-methoxyphenyl)propanamide

Cat. No. B041106
CAS RN: 19313-87-2
M. Wt: 213.66 g/mol
InChI Key: ZVNNQFDBJXKWOE-UHFFFAOYSA-N
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Patent
US06525201B2

Procedure details

A three-necked flask was charged with p-Anisidine (50 g), Et3N (40.43 g) and methyl ethyl ketone (100 ml). The resulting slurry was cooled to 10C and 3-chloropropionyl chloride (50.74 g) was slowly added. The temperature was allowed to rise to 60° C. during the addition. The mixture was then refluxed for 1 hour and cooled to 50° C. The solids were collected by filtration, washed with water, and dried at 50° C. to constant weight to give N-(4-methoxyphenyl)-3-chloropropionamide (56.42 g, 86.8%).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
40.43 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50.74 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.CCN(CC)CC.[Cl:17][CH2:18][CH2:19][C:20](Cl)=[O:21]>C(C(C)=O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:20](=[O:21])[CH2:19][CH2:18][Cl:17])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
40.43 g
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)C(=O)C
Step Two
Name
10C
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50.74 g
Type
reactant
Smiles
ClCCC(=O)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
ADDITION
Type
ADDITION
Details
to rise to 60° C. during the addition
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then refluxed for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The solids were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. to constant weight

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)NC(CCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 56.42 g
YIELD: PERCENTYIELD 86.8%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.